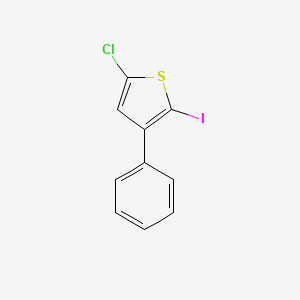

Thiophene, 5-chloro-2-iodo-3-phenyl-

Description

Significance of Polyfunctionalized Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of immense importance in chemistry. Polyfunctionalized heterocycles, those bearing multiple and varied substituent groups, are particularly significant. These substituents can fine-tune the molecule's electronic properties, solubility, reactivity, and three-dimensional shape. This high degree of tunability makes them invaluable in the design of new drugs, as the specific arrangement of functional groups can lead to precise interactions with biological targets. acs.orgrsc.org In materials science, polyfunctionalized heterocycles are the building blocks for organic semiconductors, polymers, and dyes with tailored optical and electronic properties. semanticscholar.orgjuniperpublishers.com

Overview of Thiophene (B33073) Chemistry and its Synthetic Utility

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. researchgate.net Its aromaticity and the electron-rich nature of the sulfur atom give it a unique reactivity profile, making it a versatile scaffold in organic synthesis. organic-chemistry.org The thiophene ring can undergo a variety of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. organic-chemistry.orgyoutube.com Its derivatives are integral components in numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. juniperpublishers.comresearchgate.net Furthermore, the structural rigidity and electronic characteristics of the thiophene core make it a favored component in organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgsemanticscholar.orgnist.gov

The synthesis of thiophene derivatives is a well-developed area of organic chemistry, with numerous methods available to construct the thiophene ring and introduce functional groups at specific positions. acs.orgorganic-chemistry.orgacs.orgnih.gov This synthetic accessibility allows chemists to create a vast library of thiophene-based molecules for various applications.

Rationale for Investigating Complex Halogenated Phenylthiophenes

The introduction of halogen atoms and phenyl groups onto the thiophene ring creates "complex halogenated phenylthiophenes," a class of compounds with significant synthetic potential.

Halogen Substituents (Chloro and Iodo): Halogens, particularly iodine and chlorine, serve as highly versatile synthetic handles. The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds have different reactivities in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions. nih.govwiley.comyoutube.com Generally, the C-I bond is more reactive than the C-Cl bond. This reactivity difference allows for selective, sequential reactions, where the iodo-substituted position can be modified while leaving the chloro-substituted position intact for a subsequent transformation. This orthogonal reactivity is a powerful tool for the construction of complex molecules.

Phenyl Substituent: The presence of a phenyl group directly attached to the thiophene ring significantly influences the molecule's properties. It extends the π-conjugated system, which can alter the electronic and photophysical characteristics of the molecule, a desirable feature for applications in organic electronics. semanticscholar.org Sterically, the phenyl group can influence the conformation of the molecule and the packing of molecules in the solid state, which is crucial for the performance of organic electronic devices. rsc.org

Contextualization of Thiophene, 5-chloro-2-iodo-3-phenyl- within Advanced Organic Synthesis

Thiophene, 5-chloro-2-iodo-3-phenyl- is a prime example of a polyfunctionalized heterocycle designed for advanced organic synthesis. While specific research on this exact molecule is limited, its structure suggests its role as a highly valuable and versatile building block. aobchem.com

The key features of this compound are the two different halogen atoms located at the 2- and 5-positions of the thiophene ring, which are the most reactive sites. The iodo group at the 2-position can be selectively targeted in cross-coupling reactions due to its higher reactivity compared to the chloro group at the 5-position. This allows for the sequential introduction of different chemical moieties. For instance, a Suzuki coupling could be performed at the 2-position, followed by a different coupling reaction at the 5-position. The phenyl group at the 3-position provides a core structural and electronic feature that can be further built upon.

This strategic placement of functional groups makes Thiophene, 5-chloro-2-iodo-3-phenyl- an ideal starting material for the synthesis of complex, multi-component systems, such as advanced materials for organic electronics or complex drug candidates.

Compound Data

Below are tables detailing the properties of the subject compound and related structures.

Table 1: Properties of Thiophene, 5-chloro-2-iodo-3-phenyl-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-5-iodo-3-phenylthiophene | aobchem.com |

| Molecular Formula | C₁₀H₆ClIS | aobchem.com |

| CAS Number | Not Available | aobchem.com |

Table 2: General Properties of Related Thiophene Derivatives

| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|

| 3-Phenylthiophene (B186537) | 2404-87-7 | 160.24 | Parent phenylthiophene structure sigmaaldrich.com |

| 2,5-Dibromo-3-chlorothiophene | 32431-91-7 | 276.38 | Example of a polyhalogenated thiophene ossila.com |

| 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | 181.04 | A thiophene with a chloro and a reactive acyl chloride group nih.gov |

Structure

3D Structure

Properties

CAS No. |

143203-11-6 |

|---|---|

Molecular Formula |

C10H6ClIS |

Molecular Weight |

320.58 g/mol |

IUPAC Name |

5-chloro-2-iodo-3-phenylthiophene |

InChI |

InChI=1S/C10H6ClIS/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

IWQFCGVRGJPGKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)Cl)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Halogenation and Polyhalogenation Approaches

The introduction of chloro and iodo substituents onto the thiophene (B33073) scaffold is a critical aspect of the synthesis. The regioselectivity of these reactions is paramount to achieving the desired 2,3,5-substitution pattern.

The iodination of thiophene rings can be accomplished using various iodinating agents. The position of iodination is directed by the existing substituents on the ring. For the synthesis of 5-chloro-2-iodo-3-phenylthiophene, a plausible synthetic route involves the iodination of a pre-functionalized thiophene. For instance, starting with 3-phenylthiophene (B186537), iodination would likely occur at the C2 and C5 positions, which are activated by the phenyl group. Subsequent selective deiodination or a more controlled initial iodination would be required to achieve the 2-iodo substitution.

Alternatively, if starting with a 2-substituted thiophene, direct iodination often favors the 5-position. The choice of iodinating agent and reaction conditions plays a crucial role in controlling the selectivity of this transformation.

The chlorination of thiophene derivatives can be achieved using a variety of chlorinating agents, including chlorine gas in the presence of a catalyst. google.comgoogle.com The process involves the careful introduction of chlorine to a solution of the thiophene precursor, often at controlled temperatures to manage the exothermic nature of the reaction and to enhance selectivity. google.com For the synthesis of 5-chloro-2-iodo-3-phenylthiophene, chlorination could be performed on a 2-iodo-3-phenylthiophene intermediate. The directing effects of the existing iodo and phenyl groups would influence the position of chlorination, with the C5 position being a likely target.

A patent describes the chlorination of a 3-chlorosulfonyl-2-thiophenecarboxylic acid ester using chlorine gas with activated iron as a catalyst. google.com The reaction progress is monitored by gas chromatography to achieve the desired level of monochlorination. google.com This methodology, while applied to a different substrate, highlights a general approach to the controlled chlorination of substituted thiophenes.

Cross-Coupling Strategies for Aryl and Halogen Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are central to the synthesis of complex molecules like 5-chloro-2-iodo-3-phenylthiophene.

These reactions enable the introduction of the phenyl group at the 3-position of the thiophene ring. researchgate.net The choice of the specific coupling reaction depends on the available starting materials and the desired reaction conditions.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is known for its mild reaction conditions and the commercial availability and stability of many boronic acids. libretexts.org For the synthesis of 5-chloro-2-iodo-3-phenylthiophene, a potential strategy would involve the coupling of a dihalogenated thiophene, such as 2,5-dichloro-3-iodothiophene (B1355080) or 3-bromo-2,5-dichlorothiophene, with phenylboronic acid. The reactivity difference between the various halogen substituents can allow for selective coupling.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent system is critical for optimizing the reaction yield and selectivity. youtube.comsemanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling |

| Ligand | SPhos, P(t-Bu)₃ | Stabilizes the palladium center and influences reactivity |

| Boron Reagent | Phenylboronic acid | Source of the phenyl group |

| Base | Cs₂CO₃, K₂CO₃, CsF | Activates the organoboron species |

| Solvent | Dioxane/Water, DMF | Solubilizes reactants and influences reaction rate |

This table presents a generalized overview of components used in Suzuki-Miyaura coupling reactions.

The Stille coupling reaction provides an alternative method for C-C bond formation, utilizing an organotin reagent in place of an organoboron compound. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is versatile and can tolerate a wide range of functional groups. libretexts.org In the context of synthesizing 5-chloro-2-iodo-3-phenylthiophene, a Stille coupling could involve the reaction of a halogenated thiophene with a phenyltin reagent, such as phenyltributyltin. nih.gov The reaction is catalyzed by a palladium complex, and its mechanism is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Negishi coupling, which employs an organozinc reagent, is another powerful palladium-catalyzed cross-coupling reaction that could be applied to the synthesis of the target molecule.

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organotin (e.g., stannanes) |

| Advantages | Low toxicity of boron byproducts, commercially available reagents | Air and moisture stable organotin reagents, wide functional group tolerance |

| Disadvantages | Base-sensitive functional groups may be problematic | Toxicity of tin compounds, purification challenges |

This table provides a comparative summary of the Suzuki-Miyaura and Stille coupling reactions.

Site-Selective Functionalization of Polyhalogenated Thiophenes

The synthesis of "Thiophene, 5-chloro-2-iodo-3-phenyl-" inherently involves controlling the reactivity of a polyhalogenated system. In thiophenes bearing multiple, different halogen atoms, selective functionalization is often achievable due to the differential reactivity of the carbon-halogen bonds.

Studies on mixed di-halogenated thiophenes have established a clear reactivity hierarchy for halogen migration and, by extension, for reactions like metal-halogen exchange or cross-coupling. imperial.ac.uk The C-I bond is significantly more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond. imperial.ac.uk This principle is fundamental for the selective synthesis of the target compound.

Starting from a precursor like 2,5-dihalo-3-phenylthiophene, the iodo-substituent at the C2 position would be the preferred site for reactions such as lithium-halogen exchange or Suzuki/Stille cross-coupling, leaving the chloro-substituent at the C5 position intact. Conversely, to synthesize the target molecule, one could start with 2,5-dichloro-3-phenylthiophene, and selectively replace one chlorine atom with iodine. More practically, a precursor like 2-chloro-4-phenylthiophene could be selectively iodinated at the 5-position. The key is exploiting the established reactivity patterns to control where each halogen is positioned.

Cyclization and Ring-Forming Reactions

Thiophene Ring Synthesis from Functionalized Alkynes and Sulfur Sources

Building the thiophene ring from acyclic precursors is a versatile strategy that allows for the introduction of substituents at specific positions from the outset. A common approach involves the reaction of a suitably functionalized alkyne with a sulfur-donating reagent.

Various methods exist for synthesizing thiophenes from alkynes and elemental sulfur (S₈). organic-chemistry.orgresearchgate.net For instance, the reaction of alkynols with elemental sulfur in the presence of a base can yield substituted thiophenes. organic-chemistry.org Another powerful method is the three-component reaction between an alkyne, elemental sulfur, and an aliphatic amine, which produces thioamides that can be precursors to thiophenes. researchgate.netorganic-chemistry.org To create a 3-phenyl substituted thiophene, a phenyl-substituted alkyne would be a logical starting material. Subsequent halogenation steps would then be required to introduce the chloro and iodo groups at the desired positions.

A particularly relevant method is the direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives, which yields 3-iodothiophenes directly. organic-chemistry.org This reaction proceeds by treating the substrate with molecular iodine and a base like sodium bicarbonate. organic-chemistry.org

Table 2: Thiophene Synthesis via Cyclization with Sulfur Sources

| Precursors | Sulfur Source | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Bromoenynes | EtOCS₂K | Tetrabutylphosphonium bromide, H₂O | Substituted thiophenes | organic-chemistry.org |

| 1-Mercapto-3-yn-2-ols | Internal | PdI₂ / KI | Substituted thiophenes | organic-chemistry.orgmdpi.com |

| Alkynes, Aliphatic Amines | Elemental Sulfur (S₈) | Mild heat (60-100°C) | Thioamides (thiophene precursors) | organic-chemistry.org |

Intramolecular Cyclization Pathways leading to Substituted Thiophenes

Intramolecular cyclization offers a high degree of control in the synthesis of complex heterocyclic systems. These reactions involve a pre-formed molecule containing both the sulfur atom and the carbon backbone, which then cyclizes to form the thiophene ring.

One such strategy is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov In this process, an electrophilic sulfur reagent activates the alkyne, leading to an intramolecular attack by the aryl ring to form a benzo[b]thiophene. While this specific example leads to a fused ring system, the underlying principle of intramolecular electrophile-mediated cyclization is broadly applicable. nih.gov For instance, a properly designed acyclic thioether with a phenyl-substituted alkyne moiety could undergo a similar cyclization to form the desired monocyclic thiophene core.

Another powerful technique is iodocyclization, where an alkyne containing a thioether group is treated with an iodine source. mdpi.com The reaction proceeds through an iodonium (B1229267) intermediate, which is then attacked intramolecularly by the sulfur atom to form a dihydrothiophene, which can then be aromatized to the final thiophene product. mdpi.com This method allows for the simultaneous formation of the thiophene ring and the introduction of an iodine atom.

Halogen Dance Reactions and Regioselective Halogen Migration

The "halogen dance" (HD) is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. researchgate.net This reaction is typically induced by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). ic.ac.uk The driving force is the formation of the most thermodynamically stable organolithium intermediate, which generally corresponds to the lithiation of the most acidic C-H position on the ring. ic.ac.uk

This reaction has been successfully applied to various heteroaromatic compounds, including thiophenes. researchgate.netresearchgate.net In the context of polyhalogenated thiophenes, the halogen dance can lead to complex mixtures, but under carefully controlled conditions, it can be a powerful tool for regioselective functionalization. imperial.ac.uk Investigations into mixed halothiophenes revealed that an iodo-substituent migrates preferentially over a bromo-substituent, which in turn migrates over a chloro-substituent. imperial.ac.uk This selectivity is critical for predicting the outcome of such reactions on a substrate like 5-chloro-2-iodo-3-phenylthiophene.

Base-Catalyzed Halogen Dance in Iodo-Thiophenes

The base-catalyzed halogen dance in iodo-thiophenes has been a subject of significant study. researchgate.netbenthamdirect.comingentaconnect.com The reaction is initiated by deprotonation of the thiophene ring by a strong base, creating a thiophenyl anion. This anion can then induce the migration of the iodine atom. The mechanism is thought to proceed through a complex cascade of isomerization and disproportionation steps, potentially involving an iodo-bridged transition state. researchgate.netresearchgate.netbenthamdirect.comingentaconnect.com

Upon treatment of an iodo-thiophene with a base like LDA, the halogen can "dance" around the ring to a new position. The process ultimately concludes when the resulting organolithium intermediate is trapped by an electrophile or quenched with a proton source. imperial.ac.ukic.ac.uk The final position of the halogen is dictated by the position of the most stable lithium intermediate. For example, treating 2-bromothiophene (B119243) with LDA can lead to 3-bromo-2-lithiothiophene, effectively moving the halogen's relative position after quenching. This methodology allows access to substitution patterns that are difficult to achieve through other means. imperial.ac.uk For a molecule like 5-chloro-2-iodo-3-phenylthiophene, treatment with a strong base would likely lead to deprotonation at the C4 position, followed by a potential "dance" of the more mobile iodine atom.

Derivatization and Functional Group Interconversion

The distinct reactivity of the chloro and iodo substituents on the thiophene ring of 5-chloro-2-iodo-3-phenylthiophene provides a valuable handle for selective chemical modifications. This allows for the stepwise introduction of various functional groups, enhancing the molecular complexity and utility of the core structure.

Introduction of Additional Functional Groups (e.g., formylation, carboxylic acids)

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), which acts as the electrophile. chemistrysteps.comijpcbs.com While the Vilsmeier-Haack reaction is effective for many thiophene derivatives, the presence of deactivating halogen substituents can render the ring less reactive towards electrophilic attack. researchgate.netresearchgate.net In some cases, ipso-substitution of a chloro group has been observed. researchgate.net For 5-chloro-2-iodo-3-phenylthiophene, the regioselectivity of formylation would be dictated by the combined electronic and steric effects of the substituents.

Carboxylation: A common strategy for introducing a carboxylic acid group onto a halogenated aromatic ring is through metal-halogen exchange followed by quenching with carbon dioxide. wikipedia.org Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, treatment of 5-chloro-2-iodo-3-phenylthiophene with an organolithium reagent like n-butyllithium at low temperatures would selectively lead to lithium-iodine exchange at the 2-position. wikipedia.org The resulting 2-lithiated intermediate can then be trapped with carbon dioxide (dry ice) to afford, after acidic workup, 5-chloro-3-phenylthiophene-2-carboxylic acid.

| Starting Material | Reagents | Product | Functional Group Introduced |

| Thiophene, 5-chloro-2-iodo-3-phenyl- | 1. n-BuLi, THF, -78 °C; 2. CO2(s); 3. H3O+ | 5-chloro-3-phenylthiophene-2-carboxylic acid | Carboxylic Acid |

| Thiophene, 5-chloro-2-iodo-3-phenyl- | DMF, POCl3 | 5-chloro-2-iodo-3-phenylthiophene-4-carbaldehyde (predicted) | Formyl |

Selective Transformations of Halogen Substituents

The differential reactivity of the C-I and C-Cl bonds is the cornerstone for the selective functionalization of 5-chloro-2-iodo-3-phenylthiophene. The C-I bond is weaker and more readily undergoes oxidative addition to transition metal catalysts, making it the preferred site for cross-coupling reactions. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are powerful tools for forming new carbon-carbon bonds. nih.gov In the case of dihalogenated heteroarenes, site-selectivity is often observed, with the reaction typically occurring at the more reactive halogen. nih.govnih.gov For 5-chloro-2-iodo-3-phenylthiophene, a Suzuki-Miyaura coupling with an organoboron species would be expected to proceed selectively at the 2-position, replacing the iodine atom while leaving the chlorine atom untouched. This selectivity allows for the sequential introduction of different substituents. The choice of catalyst and ligands can also influence the site-selectivity of such reactions. nih.gov

Metal-Halogen Exchange: As previously discussed, the greater lability of the C-I bond allows for selective metal-halogen exchange at the 2-position using organolithium reagents at low temperatures. wikipedia.org This generates a 2-lithiothiophene intermediate that can be reacted with a wide variety of electrophiles, providing a versatile route to a diverse range of 2-substituted-5-chloro-3-phenylthiophenes.

| Starting Material | Reagents | Expected Major Product | Transformation Type |

| Thiophene, 5-chloro-2-iodo-3-phenyl- | Aryl-B(OH)2, Pd catalyst, base | 5-chloro-2-aryl-3-phenylthiophene | Suzuki-Miyaura Coupling |

| Thiophene, 5-chloro-2-iodo-3-phenyl- | n-BuLi, -78 °C | 5-chloro-3-phenyl-2-lithiothiophene | Metal-Halogen Exchange |

Total Synthesis of the Compound: "Thiophene, 5-chloro-2-iodo-3-phenyl-"

The total synthesis of 5-chloro-2-iodo-3-phenylthiophene would likely involve the sequential halogenation of a suitable thiophene precursor. A plausible retrosynthetic analysis points towards 3-phenylthiophene as a logical starting material.

A potential forward synthesis could proceed as follows:

Chlorination: The initial step would be the chlorination of 3-phenylthiophene. This can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas in an appropriate solvent. The regioselectivity of this electrophilic substitution would be influenced by the directing effect of the phenyl group. Patents describing the chlorination of related thiophene derivatives often utilize chlorine gas in the presence of a catalyst. google.comgoogle.com The reaction conditions would need to be carefully controlled to favor the formation of the desired isomer.

Iodination: The subsequent iodination of the chlorinated intermediate would yield the target compound. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly used for the iodination of thiophenes. The position of iodination will be directed by the existing phenyl and chloro substituents.

It is crucial to note that electrophilic halogenation of substituted thiophenes can sometimes lead to mixtures of isomers, which would necessitate purification and separation steps to isolate the desired 5-chloro-2-iodo-3-phenylthiophene.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3-phenylthiophene | N-chlorosuccinimide (NCS) or Cl2 | Chloro-3-phenylthiophene isomer(s) |

| 2 | Chloro-3-phenylthiophene isomer | N-iodosuccinimide (NIS) or I2/oxidizing agent | Thiophene, 5-chloro-2-iodo-3-phenyl- |

Reactivity and Reaction Mechanisms

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a powerful method for the functionalization of aryl halides, converting them into organometallic intermediates that can react with various electrophiles. wikipedia.org This reaction is particularly well-suited for 5-chloro-2-iodo-3-phenylthiophene due to the differential reactivity of its two halogen atoms.

The rate of halogen-metal exchange with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), follows the order I > Br > Cl. wikipedia.org This pronounced selectivity allows for the preferential exchange of the iodine atom at the C2 position at low temperatures, leaving the C-Cl bond at C5 intact. tcnj.edu The reaction proceeds rapidly, often faster than competing nucleophilic addition or proton transfer reactions, by forming a transient "ate-complex" followed by the generation of the more stable lithiated thiophene (B33073). wikipedia.orgharvard.edu

Once the 5-chloro-3-phenylthien-2-yllithium intermediate is formed, it serves as a potent nucleophile that can be "trapped" by a wide array of electrophiles to introduce new functional groups at the C2 position. This two-step sequence provides a versatile synthetic route to a variety of 2-substituted 5-chloro-3-phenylthiophenes.

Table 1: Potential Electrophilic Trapping Reactions

| Electrophile | Reagent Example | Resulting Functional Group at C2 |

|---|---|---|

| Proton Source | H₂O | -H (Deiodination) |

| Aldehydes/Ketones | Benzaldehyde | -CH(OH)Ph |

| Carbon Dioxide | CO₂ | -COOH (Carboxylic Acid) |

| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ (Methyl) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ (Methylthio) |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiophenes

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For SNAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. nih.gov

In the case of 5-chloro-2-iodo-3-phenylthiophene, the ring lacks strong activating groups. The phenyl group is weakly activating, while the halogens are deactivating via their inductive effect. Consequently, this substrate is generally inert to SNAr reactions under standard conditions. For a reaction to proceed, it would require either very harsh conditions or the use of extremely potent nucleophiles. libretexts.org If a reaction were forced, substitution would theoretically be possible at either the C2 or C5 position, with the leaving group ability generally following I > Br > Cl > F.

Electrophilic Aromatic Substitution Patterns on Substituted Thiophenes

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. byjus.com The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the ring. libretexts.org

In 5-chloro-2-iodo-3-phenylthiophene, the thiophene ring is highly substituted, leaving only one position, C4, available for substitution. The directing effects of the existing groups determine the feasibility of an attack at this position.

Phenyl Group (at C3): Aryl groups are generally considered ortho, para-directing and activating. Thus, the phenyl group directs incoming electrophiles to its ortho positions (C2 and C4 of the thiophene ring) and its para position (C5 of the thiophene ring).

Halogens (at C2 and C5): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion). uci.edu

The sole available C4 position is ortho to the phenyl group (activating) and meta to the C2-iodo and C5-chloro groups. While the phenyl group activates the C4 position, the two halogen substituents strongly deactivate the entire ring. The net effect is that electrophilic aromatic substitution on this molecule is expected to be very slow and require harsh conditions compared to benzene (B151609) or thiophene itself. libretexts.org

Table 2: Summary of Substituent Directing Effects for EAS

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -Phenyl | C3 | Activating | Ortho, Para (to C2, C4, C5) |

| -Iodo | C2 | Deactivating | Ortho, Para (to C3) |

| -Chloro | C5 | Deactivating | Ortho, Para (to C4) |

Radical Reactions Involving Halogenated Thiophenes

Radical reactions on aryl halides can be initiated by heat or light, often involving a radical initiator. youtube.com The carbon-halogen bond can undergo homolytic cleavage to form an aryl radical and a halogen radical. The bond dissociation energy for C-X bonds decreases down the group (C-Cl > C-Br > C-I), meaning the carbon-iodine bond in 5-chloro-2-iodo-3-phenylthiophene is the most likely site for radical reactions.

Possible radical transformations could include:

Reductive Dehalogenation: The thienyl radical formed by C-I bond cleavage could abstract a hydrogen atom from a hydrogen donor source, resulting in the formation of 2-chloro-3-phenylthiophene.

Radical Coupling: The thienyl radical could be trapped by other radical species or participate in coupling reactions, though such reactions on thiophenes are not always synthetically efficient. iust.ac.ir

While mechanistically possible, radical reactions are often less selective than ionic pathways and may not be the preferred method for the controlled functionalization of this specific molecule. iust.ac.ir

Chemo- and Regioselectivity in Multi-substituted Systems

The concepts of chemo- and regioselectivity are central to understanding the reactivity of 5-chloro-2-iodo-3-phenylthiophene.

Chemoselectivity refers to the preferential reaction of one functional group over another. The most prominent example for this compound is in halogen-metal exchange , where the significantly higher reactivity of the C-I bond compared to the C-Cl bond allows for the selective formation of a lithiated species at the C2 position. wikipedia.orgharvard.edu This provides a chemically selective handle for further modification.

Regioselectivity refers to the preferential reaction at one position over another. In electrophilic aromatic substitution , the directing effects of the substituents converge to make the C4 position the only viable, albeit deactivated, site for reaction. In a hypothetical SNAr reaction, the site of attack would depend on the specific conditions and the ability of the substituents to stabilize the intermediate at the C2 versus the C5 position. In halogen-metal exchange , the reaction is regioselective for the C2 position due to the presence of the iodine atom. nih.gov

Photochemical Transformations of Arylthiophenes

Arylthiophenes are known to undergo a variety of photochemical reactions upon irradiation with UV light. acs.orgacs.org The specific transformation depends heavily on the substitution pattern and the reaction conditions. mdpi.org

For a compound like 5-chloro-2-iodo-3-phenylthiophene, several photochemical pathways can be considered:

Photo-rearrangement: 2- and 3-arylthiophenes are known to rearrange photochemically, potentially leading to positional scrambling of the substituents on the thiophene ring. acs.org

Photocyclization: If the phenyl ring at C3 were to possess a suitable substituent at its ortho position (such as a vinyl group), intramolecular photocyclization to form condensed polycyclic aromatic systems could be possible. nih.gov

Homolytic Cleavage: The C-I bond, being the weakest bond, is susceptible to photochemical cleavage, which would generate a thienyl radical and an iodine radical, similar to the process described in the radical reactions section.

The study of thiophene-S-oxides, formed by oxidation, also reveals that substitution patterns greatly influence their photoreactivity, which can include photoextrusion or deoxygenation. mdpi.org

Spectroscopic Characterization and Structural Elucidation Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For Thiophene (B33073), 5-chloro-2-iodo-3-phenyl-, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is simplified by the presence of only one proton on the thiophene ring, located at the C-4 position. This proton (H-4) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the neighboring phenyl group at C-3 and the electron-withdrawing chloro group at C-5. The protons of the phenyl group will likely appear as a complex multiplet in the aromatic region.

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the four carbons of the thiophene ring and the six carbons of the phenyl ring. The chemical shifts are dictated by the nature of the substituents. libretexts.org The carbon atom bonded to iodine (C-2) is expected to show a significant upfield shift (lower ppm value) due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine provides shielding. nih.gov Conversely, the carbons attached to the electronegative chlorine (C-5) and the phenyl group (C-3) will be deshielded and appear at a downfield chemical shift.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-4 (Thiophene) | 7.10 - 7.40 | Singlet (s) | Shift influenced by adjacent phenyl and chloro groups. |

| Phenyl Protons | 7.30 - 7.60 | Multiplet (m) | Complex pattern typical of a monosubstituted benzene (B151609) ring. nih.gov |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Shift (ppm) | Notes |

|---|---|---|

| C-2 | 85 - 95 | Attached to iodine; significant shielding due to heavy atom effect. nih.gov |

| C-3 | 140 - 145 | Attached to the phenyl group; deshielded. |

| C-4 | 127 - 131 | Protonated thiophene carbon. |

| C-5 | 130 - 135 | Attached to chlorine; deshielded. |

| Phenyl C (ipso) | 133 - 138 | Carbon attached to the thiophene ring. |

| Phenyl C (ortho, meta, para) | 128 - 130 | Represents the remaining five carbons of the phenyl ring. nih.govsigmaaldrich.com |

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would show cross-peaks connecting the ortho, meta, and para protons of the phenyl ring, helping to delineate the spin system of the phenyl group. Crucially, the H-4 proton of the thiophene ring would show no COSY correlations, confirming its isolation. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link the H-4 signal to the C-4 signal and each of the phenyl proton signals to their corresponding carbon signals. The quaternary carbons (C-2, C-3, C-5, and the ipso-carbon of the phenyl ring) would be absent from this spectrum, aiding in their identification.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2-3 bond) ¹H-¹³C couplings and is vital for piecing together the molecular skeleton. Key expected correlations include:

The H-4 proton showing correlations to the quaternary carbons C-2, C-3, and C-5, confirming their positions relative to H-4.

The ortho-protons of the phenyl ring (H-2'/H-6') showing a critical cross-peak to the thiophene carbon C-3, which unambiguously establishes the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is essential for understanding the molecule's conformation. columbia.edu A key correlation expected in a NOESY spectrum would be between the thiophene H-4 proton and the ortho-protons (H-2'/H-6') of the phenyl ring. libretexts.org The presence and intensity of this NOE cross-peak would provide insight into the preferred rotational angle of the phenyl group relative to the thiophene plane.

While there are no proton-proton couplings within the thiophene ring, long-range heteronuclear coupling constants (ⁿJCH) provide valuable structural information. nih.gov These couplings, typically observed in high-resolution or specialized 1D spectra or extracted from HMBC experiments, can confirm the substitution pattern. For Thiophene, 5-chloro-2-iodo-3-phenyl-, the following long-range couplings involving the H-4 proton would be diagnostically important:

²J(H4, C3) and ²J(H4, C5) : Two-bond couplings to the adjacent carbons.

³J(H4, C2) : A three-bond coupling to the iodine-substituted carbon. The magnitudes of these couplings are characteristic of their specific coupling pathways within the five-membered ring and can be compared to values from known thiophene derivatives to solidify the structural assignment. netlify.app

The chemical shifts in both ¹H and ¹³C NMR spectra are a direct consequence of the electronic environment around each nucleus, which is modulated by the substituents. olemiss.edu In this molecule, a complex interplay of inductive and resonance effects is at play.

Chloro Group (at C-5): Being highly electronegative, it exerts a strong electron-withdrawing inductive effect, which deshields nearby nuclei, particularly C-5 and H-4.

Iodo Group (at C-2): While also electronegative, its dominant influence on the adjacent C-2 carbon is the "heavy atom effect," which induces significant shielding (an upfield shift). nih.gov Its effect on other positions is a combination of weaker inductive and resonance effects.

Phenyl Group (at C-3): This group acts primarily as an electron-withdrawing group via induction but can also exert resonance effects. Its magnetic anisotropy (ring current effect) will influence the chemical shift of the nearby H-4 proton.

The combination of these effects results in the predicted chemical shifts. For example, the H-4 proton is deshielded by the adjacent phenyl group's anisotropy and the chloro group's inductive effect, leading to its expected resonance in the downfield region of the aromatic spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. nii.ac.jp For Thiophene, 5-chloro-2-iodo-3-phenyl-, the IR spectrum would be characterized by absorptions from the aromatic rings and the carbon-halogen bonds.

Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Notes |

|---|---|---|

| 3120 - 3050 | Aromatic C-H Stretch | Associated with both the thiophene and phenyl C-H bonds. nii.ac.jp |

| 1600 - 1450 | Aromatic C=C Stretch | Multiple bands are expected from both the thiophene and benzene rings. researchgate.net |

| ~840 | Thiophene Ring Vibration / C-H Out-of-Plane Bend | Characteristic band for 2,3,5-trisubstituted thiophenes. |

| 800 - 600 | C-Cl Stretch | Strong absorption typical for chloro-aromatic compounds. spectroscopyonline.com |

| 600 - 500 | C-I Stretch | Strong absorption at a low frequency due to the high mass of iodine. spectroscopyonline.com |

Computational and Theoretical Investigations

Electronic Structure Calculations (DFT, Ab initio, MP2)

Electronic structure calculations are fundamental to predicting the behavior of Thiophene (B33073), 5-chloro-2-iodo-3-phenyl-. These methods model the distribution of electrons within the molecule, which in turn governs its geometry, energy levels, and reactivity. DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost in studying thiophene derivatives. nih.gov Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like MP2, offer higher levels of theory for more precise calculations, especially for conformational energies and reaction barriers. nwpu.edu.cn

The geometry of Thiophene, 5-chloro-2-iodo-3-phenyl- is defined by the bond lengths, bond angles, and dihedral angles between its constituent atoms. Computational optimization seeks the lowest energy arrangement of these atoms. A key feature of 3-phenylthiophenes is the dihedral angle between the thiophene and phenyl rings, which determines the degree of π-conjugation between the two aromatic systems. nwpu.edu.cn

Conformational analysis of biphenyl (B1667301) and its derivatives often reveals a non-planar ground state due to steric hindrance between the ortho-hydrogens of the two rings. nwpu.edu.cn For Thiophene, 5-chloro-2-iodo-3-phenyl-, the presence of the bulky iodine atom at the 2-position and the chlorine atom at the 5-position of the thiophene ring, adjacent to the phenyl group, would be expected to induce a significant twist between the two rings. This steric clash would likely result in a larger dihedral angle compared to unsubstituted 3-phenylthiophene (B186537).

The following table presents representative calculated geometric parameters for a related compound, 3-phenylthiophene, to provide context.

| Parameter | Calculated Value (3-phenylthiophene) |

| Dihedral Angle (Thiophene-Phenyl) | ~37° |

| C2-C3 Bond Length (Thiophene) | ~1.37 Å |

| C3-C4 Bond Length (Thiophene) | ~1.42 Å |

| C4-C5 Bond Length (Thiophene) | ~1.38 Å |

| C3-C(Phenyl) Bond Length | ~1.48 Å |

Data based on theoretical calculations of 3-phenylthiophene.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov

For Thiophene, 5-chloro-2-iodo-3-phenyl-, the HOMO is expected to have significant contributions from the electron-rich thiophene ring and the phenyl group. The LUMO is likely to be distributed over the conjugated system, with potential contributions from the carbon-halogen bonds. The presence of electron-withdrawing halogen substituents (chlorine and iodine) would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 3-phenylthiophene. The phenyl group, depending on the dihedral angle, can extend the π-conjugation, which typically raises the HOMO energy and lowers the LUMO energy, thus reducing the gap.

Electronic transitions, which can be predicted using Time-Dependent DFT (TD-DFT), correspond to the excitation of an electron from an occupied to an unoccupied orbital, often from the HOMO to the LUMO. These transitions are responsible for the molecule's absorption of ultraviolet-visible light.

The table below shows representative HOMO-LUMO data for a substituted thiophene derivative to illustrate typical energy values.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 |

Data obtained from DFT B3LYP/6-311++G(d,p) calculations. nih.gov It is important to note that these values are for a different, though related, thiophene derivative and serve as an illustrative example.

The charge density distribution reveals how electrons are distributed across the molecule, highlighting regions of high and low electron density. The molecular electrostatic potential (MEP) surface maps this charge distribution onto the molecule's surface, providing a visual guide to its reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

In Thiophene, 5-chloro-2-iodo-3-phenyl-, the sulfur atom and the π-systems of the thiophene and phenyl rings are expected to be regions of relatively high electron density. The halogen atoms, despite their electronegativity, can exhibit a phenomenon known as σ-hole, where a region of positive electrostatic potential exists on the outermost portion of the halogen atom along the C-X bond axis. This makes them potential halogen bond donors. The hydrogen atoms of the phenyl ring will represent areas of positive potential.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating reaction energy profiles. For Thiophene, 5-chloro-2-iodo-3-phenyl-, a key reaction of interest is the halogen dance.

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. nih.gov In the case of dihalothiophenes, this reaction can be complex. For Thiophene, 5-chloro-2-iodo-3-phenyl-, treatment with a strong base, such as an organolithium reagent, could initiate a series of events.

Computational modeling of similar reactions on bromo- and iodothiophenes suggests that the process likely involves initial deprotonation or lithium-halogen exchange. nih.gov Given the substitution pattern, a lithium-iodine exchange at the 2-position would be a probable initial step, forming a 2-lithio-5-chloro-3-phenylthiophene intermediate. The subsequent "dance" could involve intramolecular or intermolecular halogen migrations, potentially leading to a mixture of isomers. Theoretical studies have proposed the involvement of bridged transition states in these migrations.

The synthesis of Thiophene, 5-chloro-2-iodo-3-phenyl- likely involves multiple steps, the energetics and kinetics of which can be modeled computationally. A plausible synthetic route could involve the formation of the 3-phenylthiophene core via a Suzuki coupling reaction, followed by sequential halogenation. acs.orgmdpi.com

The subsequent halogenation steps would need to be regioselective. The directing effects of the phenyl group and the existing halogen would influence the position of the next halogenation. For example, the introduction of iodine and chlorine would be guided by the electronic properties of the substituted 3-phenylthiophene intermediate. DFT calculations can predict the relative energies of the possible intermediates and transition states for these halogenation reactions, thus providing insight into the likely outcome and the conditions required to favor the desired product.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which are invaluable for the structural elucidation of complex molecules like 5-chloro-2-iodo-3-phenylthiophene.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. Theoretical calculations, primarily using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions relies on the level of theory and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM).

The predicted chemical shifts for the single proton on the thiophene ring and the protons of the phenyl group are influenced by the electronic environment created by the chloro, iodo, and phenyl substituents. The electron-withdrawing nature of the chlorine and iodine atoms is expected to deshield the thiophene proton, shifting its resonance to a higher ppm value. The phenyl group's anisotropic effect will cause a spread in the chemical shifts of its own protons.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are representative values and would be refined by specific computational software.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene-H4 | 7.0 - 7.5 |

| Phenyl-H (ortho) | 7.6 - 7.8 |

| Phenyl-H (meta) | 7.4 - 7.6 |

| Phenyl-H (para) | 7.3 - 7.5 |

| Thiophene-C2 (iodo-substituted) | ~90 |

| Thiophene-C3 (phenyl-substituted) | ~140 |

| Thiophene-C4 | ~128 |

| Thiophene-C5 (chloro-substituted) | ~130 |

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For 5-chloro-2-iodo-3-phenylthiophene, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the conjugated system formed by the thiophene and phenyl rings. The halogen substituents can also influence the absorption maxima through their electronic effects.

Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic landscape of the thiophene ring are significantly modulated by the attached chloro, iodo, and phenyl groups. The interplay of their inductive and resonance effects governs the molecule's behavior in chemical reactions.

Chloro Group (at C5): The chlorine atom is electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated via a resonance effect (+M), though this is generally weaker than its inductive pull in halogens.

Iodo Group (at C2): Similar to chlorine, iodine is electron-withdrawing via induction. However, its larger size and more polarizable nature can lead to different reactivity patterns compared to chlorine.

Phenyl Group (at C3): The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction. Its presence extends the π-conjugation of the thiophene ring.

These substituent effects collectively influence the electron density distribution around the thiophene ring, impacting its susceptibility to electrophilic or nucleophilic attack. For instance, the strong electron-withdrawing nature of the two halogen atoms would generally deactivate the ring towards electrophilic aromatic substitution.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

To quantify the electronic structure and reactivity, a range of quantum chemical descriptors can be calculated. These descriptors provide a theoretical basis for understanding and predicting the chemical behavior of 5-chloro-2-iodo-3-phenylthiophene.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov By analyzing the Fukui functions, one can determine which atoms in 5-chloro-2-iodo-3-phenylthiophene are most likely to participate in a given reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. nih.gov It can quantify the charge distribution on each atom, revealing the polarization of bonds and the extent of hyperconjugative interactions that contribute to the molecule's stability.

Table 2: Representative Quantum Chemical Descriptors (Note: These values are illustrative and would be derived from specific DFT calculations.)

| Descriptor | Illustrative Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 1.5 to 2.5 Debye | Overall polarity of the molecule |

Through the detailed analysis of these computational and theoretical parameters, a comprehensive model of the chemical nature of "Thiophene, 5-chloro-2-iodo-3-phenyl-" can be constructed, guiding further experimental studies and applications.

Advanced Applications in Organic Synthesis and Materials Science

A Versatile Building Block for Complex Molecules

The strategic placement of halogen atoms (chlorine and iodine) at the 2 and 5 positions of the thiophene (B33073) ring, combined with a phenyl group at the 3-position, makes 5-chloro-2-iodo-3-phenylthiophene an ideal starting material for constructing more intricate molecular architectures. Halogenated organic compounds are fundamental in organic synthesis for creating complex molecules that are crucial for new materials and pharmaceuticals. The differential reactivity of the C-I and C-Cl bonds allows for selective, stepwise reactions, a key feature in the controlled synthesis of complex structures.

Precursors for Extended π-Systems and Conjugated Polymers

5-chloro-2-iodo-3-phenylthiophene is a critical precursor for synthesizing extended π-systems and conjugated polymers, which are essential for advanced electronic and optoelectronic applications. nih.gov The presence of both iodo and chloro substituents allows for selective cross-coupling reactions, such as Suzuki, Stille, and direct arylation polycondensation, to build polymer chains. nih.gov

The synthesis of these polymers often involves palladium-catalyzed cross-coupling reactions. acs.orgnih.gov For instance, the more reactive C-I bond can be selectively coupled, leaving the C-Cl bond intact for subsequent functionalization. This stepwise approach is crucial for creating well-defined, regioregular polymers with desirable electronic properties. Regioregularity in polythiophenes is vital as it leads to a planar backbone and well-organized solid-state structures, which in turn enhances electrical conductivity.

| Polymer Synthesis Method | Description | Advantages | Disadvantages |

| Stille Coupling | Reaction of an organotin compound with an organic halide catalyzed by palladium. nih.gov | Tolerant to a wide range of functional groups. nih.gov | Toxicity of organotin compounds. nih.gov |

| Suzuki Coupling | Reaction of an organoboron compound with an organic halide catalyzed by palladium. nih.gov | Less toxic reagents compared to Stille coupling. nih.gov | |

| Direct Arylation Polycondensation (DAP) | Direct reaction of a C-H bond with an organic halide catalyzed by palladium. nih.gov | More atom-economical and environmentally friendly. nih.gov | Less tolerant of some functional groups. nih.gov |

The resulting thiophene-based polymers exhibit properties that make them suitable for a wide range of applications in organic electronics.

Synthesis of Polycyclic Aromatic Compounds

The structure of 5-chloro-2-iodo-3-phenylthiophene also lends itself to the synthesis of polycyclic aromatic compounds (PACs). These are molecules with fused aromatic rings, which are of significant interest for their potential in organic electronics and materials science. Palladium-catalyzed annulation reactions of 2-iodo-3-arylthiophenes with alkynes can produce a variety of thieno-fused PACs. This process typically involves a Sonogashira coupling followed by an intramolecular cyclization. The resulting compounds often exhibit strong fluorescence, making them suitable for various optical applications.

Applications in Organic Electronics and Optoelectronics

Thiophene-based materials are at the forefront of organic semiconductor research due to their tunable electronic and optical properties. nih.gov These characteristics make them highly suitable for a range of applications in organic electronics and optoelectronics. nih.gov

Development of Organic Semiconductor Materials

The ability to create well-defined, regioregular polymers from precursors like 5-chloro-2-iodo-3-phenylthiophene is crucial for developing high-performance organic semiconductor materials. nih.gov These materials are the active components in a variety of electronic devices. nih.gov The performance of these materials is highly dependent on their molecular structure, which influences properties like charge carrier mobility and environmental stability. For example, thieno[3,2-b]thiophene-based polymers have shown high charge carrier mobility and good stability, making them promising for organic field-effect transistors (OFETs).

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Thiophene-based materials are widely used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov In OLEDs, these materials can function as the light-emitting layer. For instance, novel thiophene-based blue fluorescent dyes have been synthesized for use in OLEDs, demonstrating high thermal stability and excellent electroluminescent performance.

In the realm of OPVs, thiophene-based conjugated polymers are among the most promising materials due to their strong absorption of visible light and high charge carrier mobility. Recent advancements have led to the development of thiophene-based polymer solar cells with power conversion efficiencies exceeding 10%.

| Application | Key Properties of Thiophene-Based Materials |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good environmental stability. |

| Organic Light-Emitting Diodes (OLEDs) | High thermal stability, good solution processability, excellent electroluminescent performance. |

| Organic Photovoltaics (OPVs) | Strong absorption in the visible region, high charge carrier mobility, good processability. |

Precursors for Advanced Dyes and Pigments

The chromophoric nature of the thiophene ring makes it a valuable component in the design of advanced dyes and pigments. Thiophene-based colorants are known for their bright colors, good lightfastness, and excellent thermal stability, making them suitable for a wide range of applications. By modifying the structure of 5-chloro-2-iodo-3-phenylthiophene through various chemical reactions, a diverse library of dyes and pigments with tailored properties can be synthesized. For example, novel thiophene-based fluorescent dyes have been developed for applications such as bioimaging.

Functional Materials Development (e.g., sensors)

The development of novel functional materials, particularly for sensor applications, relies on molecules that can be systematically modified to tune their electronic and photophysical properties. Thiophene derivatives are exemplary in this regard due to their exceptional electronic characteristics and the ability to form conductive polymers. nih.gov The compound 5-chloro-2-iodo-3-phenyl-thiophene serves as a key precursor for such materials, primarily through metal-catalyzed cross-coupling reactions that target the more reactive C-I bond.

The iodine atom at the 2-position is significantly more reactive than the chlorine atom at the 5-position in reactions like Suzuki or Stille coupling. This allows for the selective introduction of a functional group or the initiation of polymerization at the C2 position, while leaving the C5-Cl bond intact for potential subsequent modifications. For instance, coupling with a boronic acid derivative can introduce moieties that are sensitive to specific analytes, forming the basis of a chemosensor. nih.gov

The general strategy involves:

Selective Functionalization: Reaction at the C-I bond with a suitable partner (e.g., an organoboron or organotin reagent) to introduce a sensing unit. This unit could be a fluorophore, a group that changes color upon binding an analyte, or a group that alters the material's conductivity.

Polymerization: Using the di-halogenated nature of the molecule to create conjugated polymers. A common method is the GRIM (Grignard Metathesis) polymerization, where the thiophene is first converted into an organomagnesium species, followed by nickel-catalyzed coupling. nih.gov The resulting polythiophenes often exhibit chemoresponsive behavior, where binding to an analyte modulates the polymer's electronic structure, leading to a detectable optical or electrical signal. nih.gov

The 3-phenyl substituent plays a crucial role by influencing the final material's morphology and solubility, preventing excessive aggregation and improving processability. The remaining chloro group can fine-tune the electronic properties of the polymer backbone or serve as an attachment point for other functionalities in a post-polymerization modification step.

Table 1: Selective Cross-Coupling Reactions for Sensor Development

This table illustrates the selective functionalization of 5-chloro-2-iodo-3-phenyl-thiophene.

| Reaction Type | Reagent/Catalyst | Target Position | Introduced Functionality (Example) | Application |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C2 (Iodo) | Pyrene (Fluorophore) | Fluorescent "turn-on" sensor |

| Stille Coupling | Organostannane, Pd catalyst | C2 (Iodo) | Ferrocene (Redox-active) | Electrochemical sensor |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C2 (Iodo) | Ethynyl-bipyridine | Metal ion sensor |

| Heck Coupling | Alkene, Pd catalyst | C2 (Iodo) | Styrene derivative | Polymer-based sensor |

Design and Synthesis of Ligands in Coordination Chemistry

In coordination chemistry, the precise arrangement of atoms in a ligand dictates the properties of the resulting metal complex. The 5-chloro-2-iodo-3-phenyl-thiophene scaffold is an excellent starting point for multidentate ligands due to its defined geometry and sites for functionalization. The stepwise replacement of its halogen atoms allows for the construction of complex ligand architectures.

The synthesis of these ligands typically begins with the substitution of the highly reactive 2-iodo group. This position can be functionalized with common coordinating groups such as pyridines, phosphines, or amides through cross-coupling reactions. nih.gov For example, a Suzuki coupling with 2-pyridylboronic acid would attach a nitrogen donor atom at the C2 position. The 3-phenyl group provides significant steric hindrance, which can be used to control the coordination environment around the metal center, potentially stabilizing unusual oxidation states or promoting specific catalytic activities.

Following the modification at C2, the less reactive 5-chloro group can be targeted under more forcing reaction conditions or via a different reaction pathway, such as nucleophilic aromatic substitution or lithiation followed by quenching with an electrophile. This enables the creation of bidentate or tridentate ligands where the thiophene ring acts as a rigid backbone connecting different donor atoms. Complexes formed from such ligands, incorporating the thiophene motif, are of interest for their potential catalytic, antibacterial, and antifungal properties. nih.gov

Table 2: Synthesis of Thiophene-Based Ligands

This table outlines synthetic routes from 5-chloro-2-iodo-3-phenyl-thiophene to potential ligands.

| Step | Reaction | Reagents | Intermediate/Product | Ligand Type |

| 1 | Suzuki Coupling | 2-Pyridylboronic acid, Pd(PPh₃)₄ | 2-(2-Pyridyl)-3-phenyl-5-chlorothiophene | Precursor to bidentate ligand |

| 2 | Buchwald-Hartwig Amination | Diphenylphosphine, Pd catalyst | (5-Chloro-3-phenylthiophen-2-yl)diphenylphosphine | Monodentate P-donor ligand |

| 3 | Stille Coupling | 2-(Tributylstannyl)pyridine, Pd catalyst | 2-(2-Pyridyl)-3-phenyl-5-chlorothiophene | Precursor to bidentate ligand |

| 4 | Lithiation & Quenching | n-BuLi, then Ph₂PCl | (5-Chloro-3-phenylthiophen-2-yl)diphenylphosphine | Monodentate P-donor ligand |

Asymmetric Synthesis and Chiral Thiophene Derivatives

While 5-chloro-2-iodo-3-phenyl-thiophene is itself achiral, it is a valuable precursor for the synthesis of chiral thiophene-containing molecules and materials. The generation of chirality can be achieved by introducing a chiral element through an asymmetric reaction or by coupling the thiophene unit to a pre-existing chiral molecule. These chiral thiophene derivatives are of significant interest for applications in asymmetric catalysis, as chiral selectors, and as materials with chiroptical properties, such as circularly polarized luminescence.

A primary strategy involves the asymmetric cross-coupling of the C-I bond with a prochiral or chiral partner, guided by a chiral catalyst. For example, a nickel- or palladium-catalyzed coupling with a Grignard reagent in the presence of a chiral phosphine (B1218219) ligand can generate a product with a stereocenter adjacent to the thiophene ring.

Another powerful approach is to couple the achiral thiophene precursor with a readily available chiral building block. nih.gov For instance, a Suzuki coupling with a chiral boronic ester derived from a natural product like pinene would yield a chiral thiophene derivative. This method is often used to synthesize monomers for the production of chiral polymers, such as regioregular poly(3-alkylthiophenes), where the side chains possess defined stereochemistry. nih.gov The polymerization of such chiral monomers can lead to materials with helical structures, exhibiting strong circular dichroism and other unique optical activities. The synthesis of chiral vicinal chloroamines and aziridines from related heterocyclic precursors highlights the broad utility of asymmetric methods in generating valuable chiral building blocks. nih.gov

Table 3: Strategies for Chiral Thiophene Synthesis

This table summarizes methods to generate chiral derivatives from the achiral precursor.

| Method | Description | Chiral Source | Example Product Type |

| Asymmetric Cross-Coupling | Coupling at the C-I bond using a chiral catalyst to induce enantioselectivity. | Chiral ligand on metal catalyst (e.g., chiral phosphine) | Thiophene with an adjacent stereocenter |

| Coupling with Chiral Partner | Reaction of the C-I bond with a molecule that is already chiral. | Chiral boronic ester or chiral organozinc reagent | Chiral monomer for polymerization |

| Derivatization and Asymmetric Transformation | Conversion of the phenyl or a newly added group into a prochiral substrate, followed by an asymmetric reaction (e.g., reduction, oxidation). | Chiral reagent or catalyst (e.g., chiral borane) | Chiral alcohol or amine derivative |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. For a polysubstituted molecule like 5-chloro-2-iodo-3-phenyl-thiophene, future research will likely focus on developing synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key research directions include:

Transition-Metal-Free Synthesis: While many thiophene (B33073) syntheses rely on metal catalysts, emerging methods utilize elemental sulfur or other thiol surrogates in metal-free conditions. organic-chemistry.org For instance, the reaction of alkynols with elemental sulfur, initiated by a trisulfur (B1217805) radical anion (S₃•⁻), presents a green alternative for creating the thiophene core. organic-chemistry.org Adapting such methods could provide a more sustainable route to precursors of the target compound.

C-H Functionalization: Direct C-H functionalization strategies are highly atom-economical as they avoid the need for pre-functionalized starting materials. researchgate.net Developing selective C-H chlorination, iodination, and arylation on a pre-formed thiophene ring would represent a significant advancement in green synthesis.

Use of Safer Solvents: Research into replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is ongoing. organic-chemistry.orgnih.gov For example, the synthesis of substituted thiophenes has been demonstrated in the ionic liquid BmimBF₄, which allows for catalyst recycling. nih.gov

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Principle | Potential Advantage | Reference |

|---|---|---|---|

| Metal-Free Cyclization | Use of elemental sulfur with alkynols to form the thiophene ring. | Avoids toxic and expensive metal catalysts. | organic-chemistry.org |

| Direct C-H Arylation | Activation and functionalization of existing C-H bonds on the thiophene core. | High atom economy, reduces synthetic steps. | researchgate.net |

| Ionic Liquid Solvents | Using non-volatile, recyclable solvents like BmimBF₄. | Reduces solvent waste and enables catalyst recycling. | nih.gov |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, better process control, and improved scalability. thieme.demdpi.com For the multi-step synthesis of a complex molecule like 5-chloro-2-iodo-3-phenyl-thiophene, continuous processing could be particularly advantageous.

Future research in this area will likely involve:

Modular Reactor Design: Developing a multi-step flow synthesis where intermediates are generated and immediately used in the next reaction step without isolation. mdpi.com This approach minimizes manual handling and reduces cycle time.

Packed-Bed Reactors: Utilizing solid-supported reagents or catalysts in packed-bed reactors can simplify purification and improve reaction efficiency. A reliable methodology for the direct arylation of thiophenes in flow has been developed using a packed-bed reactor with potassium carbonate as a solid base, achieving high yields and a productivity of 1.1 g/h. researchgate.net

Process Optimization: Continuous systems allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time, which can be challenging in batch production. halo.scienceaiche.org This enables finer control over reaction outcomes and impurity profiles.

Table 2: Batch vs. Flow Processing for Thiophene Synthesis

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Scalability | Challenging, often requires re-optimization. | Simpler, by running the system for longer times. | researchgate.net |

| Heat & Mass Transfer | Often limited by vessel size. | Superior due to high surface-area-to-volume ratio. | mdpi.com |

| Safety | Larger volumes of hazardous materials. | Small reaction volumes enhance safety. | mdpi.com |

| Productivity Example (Thiophene Arylation) | Long reaction times typical. | Up to 1.1 g/h demonstrated. | researchgate.net |

Exploitation of New Catalytic Systems for Functionalization

The two halogen atoms on 5-chloro-2-iodo-3-phenyl-thiophene provide distinct opportunities for selective functionalization through various catalytic cross-coupling reactions. Future research will focus on exploiting novel and highly efficient catalytic systems to selectively transform these positions.

Emerging catalytic strategies include:

Palladium-Catalyzed C-H Arylation: Low loadings of bis(alkoxo)palladium complexes have been shown to enable efficient, phosphine-free direct C-H arylation of thiophenes with aryl bromides, offering a powerful tool for building molecular complexity. organic-chemistry.org

Copper-Catalyzed C-S Coupling: For modifications involving the introduction of sulfur-containing moieties, copper-catalyzed systems are effective. For example, CuI-nanoparticles can catalyze the synthesis of thiophenols from aryl halides. organic-chemistry.org A copper-catalyzed reaction using Na₂S·9H₂O as the sulfur source provides a direct route to aryl thiols from aryl iodides. organic-chemistry.org

Rhodium-Catalyzed Transannulation: For building highly substituted thiophene rings from precursors, rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes offers a regioselective and efficient pathway. organic-chemistry.org

These advanced catalytic tools could be applied to selectively react at the iodo- or chloro-positions of the title compound or to construct the substituted thiophene ring itself with high precision.

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize complex synthetic sequences, particularly in a continuous flow setting, real-time monitoring of reaction progress is essential. Advanced spectroscopic techniques can provide crucial insights into reaction kinetics, intermediate formation, and product purity without the need for offline sampling.

Future directions in this area include:

Flow NMR and IR Spectroscopy: Integrating spectroscopic probes directly into a flow reactor allows for the continuous analysis of the reaction stream. This data can be used to create kinetic models and to automate process control, ensuring consistent product quality. aiche.org

In-situ Grignard Reaction Monitoring: The synthesis of phenyl-substituted thiophenes may involve Grignard reagents. The in situ Grignard Metalation Method (iGMM) provides a one-pot strategy for synthesizing organometallic reagents, and monitoring such reactions is key to understanding competing processes and optimizing yields. nih.gov

Spectroscopic Characterization: Detailed characterization of thiophene derivatives using techniques like ⁷³Ge NMR has been used for analogous silyl- and germyl-thiophenes to understand molecular geometry and bonding, which can inform the design of new materials. rsc.org Similar advanced characterization of 5-chloro-2-iodo-3-phenyl-thiophene and its derivatives would be crucial.

Rational Design of Thiophene, 5-chloro-2-iodo-3-phenyl- derivatives for Targeted Applications (non-clinical)

The rational design of derivatives based on the 5-chloro-2-iodo-3-phenyl-thiophene scaffold is a promising avenue for creating new functional materials. By systematically modifying the substituents, the electronic and physical properties of the molecule can be finely tuned for specific non-clinical applications.

Potential areas for exploration include:

Nonlinear Optical (NLO) Materials: Thiophene-based donor-acceptor compounds have shown significant potential as second-order NLO materials. Research has demonstrated that replacing benzene (B151609) rings with thiophene rings can enhance the molecular hyperpolarizability (β). rsc.org The title compound could serve as a core structure for creating novel push-pull systems with tailored NLO properties.